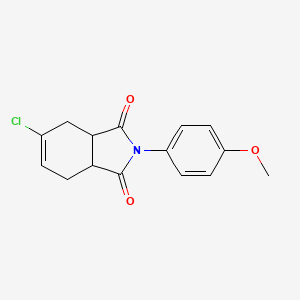
N-(2-chloro-5-nitrophenyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-5-nitrophenyl)pentanamide, also known as CPN, is a chemical compound that has been extensively studied for its potential use in scientific research. CPN is a member of the nitroaromatic family of compounds, which are known for their ability to undergo reduction reactions that can generate reactive intermediates. This property of nitroaromatic compounds has made them useful in a variety of applications, including as probes for studying redox signaling pathways and as potential therapeutic agents for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-5-nitrophenyl)pentanamide is not fully understood, but it is believed to involve the generation of reactive intermediates that can react with cellular components such as proteins and DNA. N-(2-chloro-5-nitrophenyl)pentanamide has been shown to undergo reduction reactions in the presence of reactive oxygen species, leading to the formation of reactive intermediates that can cause oxidative damage to cellular components. This property of N-(2-chloro-5-nitrophenyl)pentanamide has made it useful in studying redox signaling pathways and oxidative stress in cells.
Biochemical and Physiological Effects
N-(2-chloro-5-nitrophenyl)pentanamide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress and the inhibition of cell growth. N-(2-chloro-5-nitrophenyl)pentanamide has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species and the activation of redox signaling pathways. N-(2-chloro-5-nitrophenyl)pentanamide has also been shown to inhibit cell growth in a variety of cancer cell lines, suggesting that it may have potential as a therapeutic agent for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chloro-5-nitrophenyl)pentanamide in lab experiments is its ability to undergo reduction reactions in the presence of reactive oxygen species, making it useful as a redox probe for studying oxidative stress and redox signaling pathways. However, one limitation of using N-(2-chloro-5-nitrophenyl)pentanamide is its potential toxicity, as it has been shown to induce oxidative stress and inhibit cell growth in some cell lines.
Direcciones Futuras
There are several potential future directions for research on N-(2-chloro-5-nitrophenyl)pentanamide, including its use as a therapeutic agent for the treatment of cancer and other diseases. N-(2-chloro-5-nitrophenyl)pentanamide has been shown to inhibit cell growth in a variety of cancer cell lines, suggesting that it may have potential as a chemotherapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chloro-5-nitrophenyl)pentanamide and its potential role in redox signaling pathways and oxidative stress.
Métodos De Síntesis
N-(2-chloro-5-nitrophenyl)pentanamide can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitroaniline with pentanoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of N-(2-chloro-5-nitrophenyl)pentanamide as the major product, along with some minor side products.
Aplicaciones Científicas De Investigación
N-(2-chloro-5-nitrophenyl)pentanamide has been used in a variety of scientific research applications, including as a redox probe for studying oxidative stress and as a potential therapeutic agent for the treatment of cancer. N-(2-chloro-5-nitrophenyl)pentanamide has been shown to undergo reduction reactions in the presence of reactive oxygen species, leading to the formation of reactive intermediates that can react with cellular components such as proteins and DNA. This property of N-(2-chloro-5-nitrophenyl)pentanamide has made it useful in studying redox signaling pathways and oxidative stress in cells.
Propiedades
IUPAC Name |
N-(2-chloro-5-nitrophenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-2-3-4-11(15)13-10-7-8(14(16)17)5-6-9(10)12/h5-7H,2-4H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQFZSJUBHFDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)pentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-{2,2,2-trichloro-1-[(4-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5186573.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B5186580.png)
![5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186588.png)
![3-chloro-N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5186594.png)
![4-hydroxy-2-methyl-N-[2-(2-thienyl)ethyl]-6-quinolinecarboxamide](/img/structure/B5186615.png)
![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)
![5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5186641.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B5186652.png)
![4-({5-[(5-isoquinolinyloxy)methyl]-3-isoxazolyl}carbonyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5186672.png)
![1-ethoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B5186673.png)

![1-(3-chloro-4-methylphenyl)-5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5186689.png)
![6-(2,6-dichlorophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5186692.png)